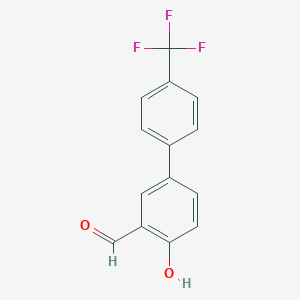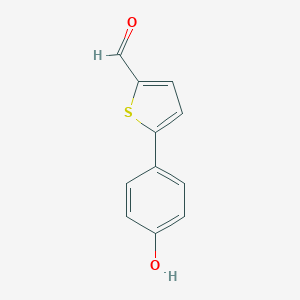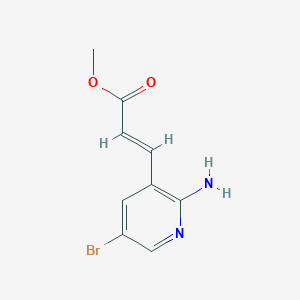
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester (ABPAAME) is a synthetic organic compound with interesting properties, including its ability to act as an inhibitor of enzymes and its potential applications in drug discovery and development. ABPAAME has been studied for its potential use in scientific research and laboratory experiments, and it has been found to possess a number of advantages and limitations.
Aplicaciones Científicas De Investigación
Biotechnological and Chemical Synthesis Applications
The chemical compound 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester, while specific studies directly addressing its applications were not found, is structurally related to several key compounds that play significant roles in biotechnological and chemical synthesis processes. Research in related areas provides insight into potential applications for similar compounds.
Lactic Acid Production and Derivatives : Lactic acid is commercially produced via the fermentation of biomass sugars, leading to a variety of potentially valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. Given its structural similarity to acrylic acid and its derivatives, 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester could have implications in these biotechnological processes, potentially serving as a precursor or intermediate in the synthesis of biodegradable polymers or as a feedstock for green chemistry applications (Gao, Ma, & Xu, 2011).
Cinnamic Acid Derivatives and Anticancer Agents : Cinnamic acid and its derivatives, which share a core structure with the acrylic acid group, have been researched for their anticancer potentials. The 3-phenyl acrylic acid functionality provides multiple reactive sites, making these compounds interesting for medicinal research as synthetic antitumor agents. This indicates that compounds like 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester could also be explored for their potential in synthesizing novel anticancer agents, leveraging their reactive sites for medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Polymer Degradation and Stability : Zwitterionic polymers, which include ester or amide (meth)acrylic acid derivatives, exhibit excellent non-fouling properties but often lack biodegradability. The development of degradable zwitterionic materials is crucial for increasing their application potential in biomedicine. Since 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester is structurally related to acrylic acid, it could contribute to the synthesis of novel biodegradable zwitterionic materials, improving their suitability for biomedical applications (Zheng et al., 2017).
Propiedades
IUPAC Name |
methyl (E)-3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCXHOWXDOKDL-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
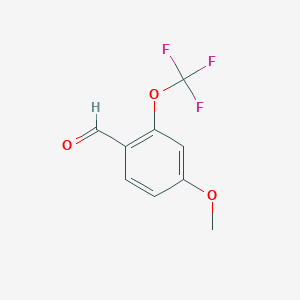
![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
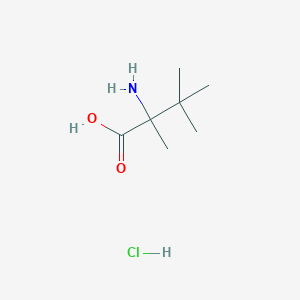
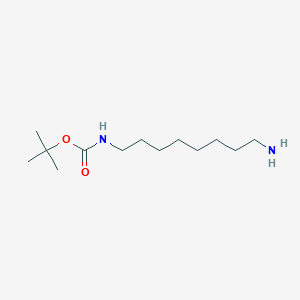
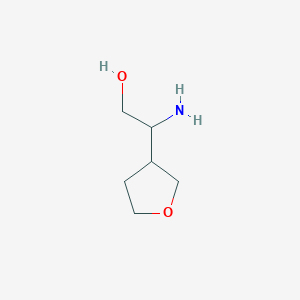
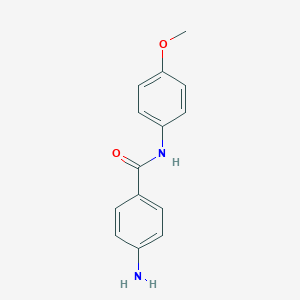
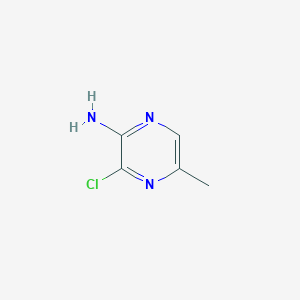
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)
